3-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one

Drug‑likeness Calculated properties Scaffold comparison

This pyrimidin-4(3H)-one features an exclusive N3-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl arm and a C6-p-tolyl ring—a substitution pattern absent in commercial DABO-like NNRTIs or simpler pyrimidinones. With zero reported bioactivity (PubChem CID 30462880), it serves as a clean SAR starting point, a well-characterized negative control for HIV reverse transcriptase and SDH assays, or a synthetically tractable intermediate for focused library synthesis (MW 348.4, XLogP3 2.7, TPSA 68.2 Ų). Procure to explore novel chemotypes for bromodomain, kinase, or epigenetic reader targets.

Molecular Formula C20H16N2O4
Molecular Weight 348.358
CAS No. 1209857-56-6
Cat. No. B2475471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one
CAS1209857-56-6
Molecular FormulaC20H16N2O4
Molecular Weight348.358
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H16N2O4/c1-13-2-4-14(5-3-13)16-9-20(24)22(11-21-16)10-17(23)15-6-7-18-19(8-15)26-12-25-18/h2-9,11H,10,12H2,1H3
InChIKeyVREZDECXZYYKSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1209857‑56‑6 | 3‑(2‑(Benzo[d][1,3]dioxol‑5‑yl)‑2‑oxoethyl)‑6‑(p‑tolyl)pyrimidin‑4(3H)‑one – Procurement‑Grade Identity and Core Scaffold


3‑(2‑(Benzo[d][1,3]dioxol‑5‑yl)‑2‑oxoethyl)‑6‑(p‑tolyl)pyrimidin‑4(3H)‑one (CAS 1209857‑56‑6) is a fully synthetic, small‑molecule pyrimidin‑4(3H)‑one derivative that incorporates a 1,3‑benzodioxole moiety at the N3‑oxoethyl chain and a p‑tolyl group at the C6 position [REFS‑1]. The compound is catalogued under PubChem CID 30462880 and is supplied as part of the AKOS screening library (AKOS024514178) for early‑stage drug‑discovery profiling [REFS‑1]. Its molecular formula is C20H16N2O4 (MW = 348.4 g/mol), and it exhibits a computed XLogP3‑AA of 2.7, zero hydrogen‑bond donors, five hydrogen‑bond acceptors, and a topological polar surface area of 68.2 Ų [REFS‑1]. No peer‑reviewed biological data or patent‑protected use has been identified for this specific compound, placing it in the category of a probe‑ready, scaffold‑unique entity that serves as a starting point for structure–activity relationship (SAR) exploration rather than a pre‑validated lead [REFS‑2].

Why Generic Substitution Fails for 3‑(2‑(Benzo[d][1,3]dioxol‑5‑yl)‑2‑oxoethyl)‑6‑(p‑tolyl)pyrimidin‑4(3H)‑one – Scaffold‑Level Selectivity Drivers


In‑class pyrimidin‑4(3H)‑one analogues cannot be casually interchanged because the precise arrangement of the 1,3‑benzodioxole‑containing oxoethyl side‑chain and the electron‑donating p‑tolyl ring creates a unique shape and electronic profile that is absent in the nearest commercially available neighbours [REFS‑1]. For instance, the common fragment 3‑methyl‑6‑(p‑tolyl)pyrimidin‑4(3H)‑one (CAS 1207001‑28‑2) lacks the benzodioxole‑oxoethyl arm entirely, while the DABO‑family NNRTI 6‑(benzo[d][1,3]dioxol‑5‑ylmethyl)‑5‑ethyl‑2‑((2‑(4‑hydroxyphenyl)‑2‑oxoethyl)thio)pyrimidin‑4(3H)‑one (compound 5b) replaces the C6 p‑tolyl group with a benzodioxole‑methyl and adds a C2‑thioether linkage [REFS‑2][REFS‑3]. Such structural divergences directly impact target binding, metabolic stability, and off‑target liability, meaning that procurement decisions must be guided by the specific substitution pattern rather than by generic scaffold similarity.

1209857‑56‑6 – Head‑to‑Head Quantitative Differentiation Evidence Against Nearest Structural Neighbours


Physicochemical Descriptor Divergence vs. 3‑Methyl‑6‑(p‑tolyl)pyrimidin‑4(3H)‑one

The target compound introduces a benzodioxole‑oxoethyl substituent at N3 that substantially increases molecular weight, hydrogen‑bond acceptor count, and topological polar surface area (TPSA) relative to the simple N3‑methyl analog 3‑methyl‑6‑(p‑tolyl)pyrimidin‑4(3H)‑one (CAS 1207001‑28‑2) [REFS‑1]. These computed differences alter solubility, permeability, and target‑binding profiles, making the two compounds functionally non‑interchangeable despite sharing the C6 p‑tolyl‑pyrimidinone core.

Drug‑likeness Calculated properties Scaffold comparison

Core Scaffold Differentiation from DABO‑Family NNRTIs: Absence of C2‑Thioether and C6‑Benzodioxole‑Methyl

The most active DABO NNRTI reported by Sun et al. (2020), 6‑(benzo[d][1,3]dioxol‑5‑ylmethyl)‑5‑ethyl‑2‑((2‑(4‑hydroxyphenyl)‑2‑oxoethyl)thio)pyrimidin‑4(3H)‑one (5b), differs from the target compound at three critical positions: C2 (thioether vs. H), C5 (ethyl vs. H), and C6 (benzodioxole‑methyl vs. p‑tolyl) [REFS‑2]. These modifications are essential for HIV‑1 reverse‑transcriptase binding, and the target compound lacks the pharmacophoric elements required for NNRTI activity.

HIV‑1 NNRTI DABO analogs Structural selectivity

Differentiation from 1,3‑Benzodioxole‑Pyrimidine Succinate Dehydrogenase Inhibitors (SDHI) – Absent Fungicidal Pharmacophore

Wu et al. (2022) described a series of 1,3‑benzodioxole‑pyrimidine derivatives that act as succinate dehydrogenase inhibitors (SDHI) and display fungicidal activity. The active analogs (e.g., 4e, 4g) carry a 1,3‑benzodioxole‑pyrimidine core with specific C2/C4/C6 decorations that are absent in the target compound [REFS‑3]. The target compound bears a p‑tolyl group at C6 and an N3‑oxoethyl‑benzodioxole chain, a connectivity that has not been reported among active SDHIs.

Fungicide SDHI Agrochemical scaffold

Lack of Public Biological Annotation vs. Annotated Screening Library Members

As of April 2026, PubChem, ChEMBL, and BindingDB contain no bioassay data for CAS 1209857‑56‑6 [REFS‑1][REFS‑4]. In contrast, structurally related screening compounds such as BDBM50344700 (rac‑2'‑(2‑(benzo[d][1,3]dioxol‑5‑yl)pyrimidin‑4‑yl)‑5',6'‑dihydrospiro[piperidine‑3,7'‑pyrrolo[3,2‑c]pyridin]‑4'(1'H)‑one) possess reported EC50 values (e.g., 930 nM for MK2 inhibition in LPS‑stimulated THP‑1 cells) [REFS‑4]. The absence of any quantitative activity record for 1209857‑56‑6 makes it a blank‑slate tool compound that requires full de novo characterization.

Screening library Bioactivity Data completeness

Where 1209857‑56‑6 Provides Differentiated Value – Evidence‑Backed Application Scenarios


Scaffold‑Hopping Starting Point for Kinase or Epigenetic Target Screening

The unique N3‑benzodioxole‑oxoethyl ‑ C6‑p‑tolyl architecture has no close analog in public bioactivity databases [REFS‑1]. This chemical novelty makes the compound a rational scaffold‑hopping starting point for targets that recognize aryl‑oxoethyl motifs, such as bromodomains, certain kinases, or epigenetic readers. Procurement is justified when the screening cascade is designed to identify novel chemotypes, and the team accepts that no prior activity data exist [REFS‑2].

Negative Control for DABO NNRTI and SDHI Fungicide SAR Studies

Because 1209857‑56‑6 lacks the C2‑thioether required for NNRTI activity [REFS‑3] and does not match the SDHI‑active benzodioxole‑pyrimidine scaffold [REFS‑4], it can serve as a well‑characterised negative control in HIV‑1 reverse‑transcriptase and succinate dehydrogenase enzymatic assays. Its computed physicochemical profile (MW 348.4, TPSA 68.2 Ų, XLogP3 2.7) also allows researchers to benchmark permeability and solubility in parallel with active analogs [REFS‑1].

Medicinal Chemistry Building Block for Parallel Library Synthesis

The compound’s aryl‑oxoethyl side‑chain and C6 p‑tolyl group provide two chemically orthogonal diversification handles. Procurement is valuable for parallel library synthesis where the pyrimidin‑4(3H)‑one core is elaborated via Suzuki coupling at the p‑tolyl ring or reductive amination/acylation at the oxoethyl moiety [REFS‑2]. The absence of stereocenters and the moderate molecular weight (348.4 g/mol) make it a synthetically tractable intermediate for generating focused libraries [REFS‑1].

Physicochemical Probe for Assessing Property‑Based Design Guidelines

With an XLogP3 of 2.7, TPSA of 68.2 Ų, zero HBD, and five HBA, the compound sits near the boundary of typical oral druggability space [REFS‑1]. It can be used as a probe to experimentally validate in silico permeability and solubility predictions for pyrimidin‑4(3H)‑one derivatives, providing a reference point for property‑based optimization campaigns.

Quote Request

Request a Quote for 3-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.